BTSA1

Description

Structure

3D Structure

Properties

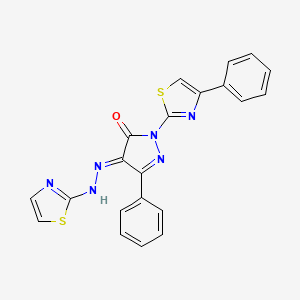

IUPAC Name |

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCXGFSYFTJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BTSA1 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BTSA1 (BAX Trigger Site Activator 1) is a novel, potent, and selective small-molecule activator of the pro-apoptotic BCL-2 family protein, BAX. It represents a promising therapeutic strategy in oncology, particularly for malignancies characterized by apoptosis evasion, such as Acute Myeloid Leukemia (AML). This compound directly binds to a specific N-terminal activation site on the BAX protein, inducing a conformational change that triggers its translocation to the mitochondria. This leads to the permeabilization of the outer mitochondrial membrane, the release of apoptogenic factors, and the subsequent activation of the caspase cascade, culminating in programmed cell death. A key feature of this compound is its selectivity for cancer cells, which often exhibit higher levels of BAX, while sparing healthy cells.

Data Presentation: Quantitative Effects of this compound on Apoptosis

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various AML cell lines.

| Cell Line | IC50 (µM) for Cell Viability (24h treatment) |

| OCI-AML3 | ~1.5 |

| NB4 | ~2.0 |

| THP-1 | ~2.5 |

| MOLM-13 | ~3.0 |

| MV4-11 | ~4.0 |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound on the viability of various human AML cell lines after 24 hours of treatment. Data compiled from studies by Reyna et al., 2017.[1]

| Cell Line | Treatment | % of Cells with BAX Translocation to Mitochondria |

| NB4 | Vehicle (DMSO) | Baseline |

| NB4 | This compound (2.5 µM, 6h) | Significant Increase |

| NB4 | This compound (5 µM, 6h) | Further Significant Increase |

| NB4 | This compound (10 µM, 6h) | Maximum Increase |

Table 2: Dose-dependent effect of this compound on BAX mitochondrial translocation in NB4 cells. Data interpreted from western blot analysis by Reyna et al., 2017.[1]

| Cell Line | Treatment (6h) | Fold Change in Caspase-3/7 Activity |

| OCI-AML3 | This compound (1.25 µM) | ~2.5 |

| OCI-AML3 | This compound (2.5 µM) | ~4.0 |

| OCI-AML3 | This compound (5 µM) | ~6.0 |

| NB4 | This compound (2.5 µM) | ~3.0 |

| NB4 | This compound (5 µM) | ~5.0 |

| THP-1 | This compound (5 µM) | ~3.5 |

| MOLM-13 | This compound (5 µM) | ~4.5 |

| MV4-11 | This compound (5 µM) | ~3.0 |

Table 3: Dose-dependent activation of Caspase-3/7 in AML cell lines upon treatment with this compound for 6 hours. Data compiled from studies by Reyna et al., 2017.[1]

Signaling Pathway and Mechanism of Action

This compound initiates a cascade of events that ultimately leads to the systematic dismantling of the cancer cell through apoptosis. The signaling pathway is depicted below.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay

This protocol is used to determine the dose-dependent effect of this compound on the viability of AML cells.

-

Cell Seeding: AML cells (OCI-AML3, NB4, THP-1, MOLM-13, MV4-11) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: A serial dilution of this compound (typically from 0.1 to 20 µM) is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is recorded using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.

BAX Mitochondrial Translocation Assay (Subcellular Fractionation and Western Blot)

This protocol is designed to visualize the movement of BAX from the cytosol to the mitochondria upon this compound treatment.

-

Cell Treatment: NB4 cells are treated with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) or vehicle (DMSO) for 6 hours.

-

Cell Harvesting and Lysis: Cells are harvested, washed with ice-cold PBS, and resuspended in a hypotonic buffer. The cells are then lysed using a Dounce homogenizer.

-

Subcellular Fractionation: The cell lysate is centrifuged at a low speed to pellet the nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed to pellet the heavy membrane fraction, which contains the mitochondria. The resulting supernatant is the cytosolic fraction.

-

Protein Quantification: The protein concentration of both the mitochondrial and cytosolic fractions is determined using a BCA protein assay.

-

Western Blot Analysis: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BAX, a mitochondrial marker (e.g., VDAC or COX IV), and a cytosolic marker (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay (Western Blot)

This assay detects the release of cytochrome c from the mitochondria into the cytosol, a hallmark of mitochondrial outer membrane permeabilization (MOMP).

-

Subcellular Fractionation: Cytosolic and mitochondrial fractions are prepared from this compound-treated and control cells as described in the BAX Mitochondrial Translocation Assay protocol.

-

Western Blot Analysis: Equal amounts of protein from the cytosolic fractions are subjected to SDS-PAGE and western blotting as described above. The membrane is probed with a primary antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.

Caspase-3/7 Activity Assay

This protocol quantifies the activity of the executioner caspases, caspase-3 and caspase-7, which are activated downstream of mitochondrial apoptosis.

-

Cell Seeding and Treatment: AML cells are seeded in a 96-well plate and treated with various concentrations of this compound or vehicle for different time points (e.g., 4, 6, 8, 12, and 24 hours).

-

Caspase Activity Measurement: Caspase-3/7 activity is measured using the Caspase-Glo® 3/7 Assay (Promega) according to the manufacturer's protocol. This assay uses a luminogenic substrate that is cleaved by active caspase-3 and -7, generating a luminescent signal.

-

Data Acquisition and Analysis: Luminescence is measured using a microplate reader. The results are typically expressed as a fold change in caspase activity relative to the vehicle-treated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the pro-apoptotic activity of a compound like this compound.

Caption: General experimental workflow for assessing this compound's apoptotic activity.

References

The Core Function of BTSA1: A Technical Guide to a Direct BAX Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTSA1 is a small molecule activator of the pro-apoptotic protein BAX, a critical mediator of the intrinsic mitochondrial apoptosis pathway. By directly binding to the N-terminal activation site of BAX, this compound induces a conformational change that promotes its mitochondrial translocation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This action overcomes common resistance mechanisms to apoptosis in cancer cells, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the function of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and drug development efforts.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis, with a balance between pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1) determining cell fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins, which sequester pro-apoptotic effectors like BAX.

This compound (BAX Trigger Site Activator 1) represents a therapeutic strategy that circumvents this blockade by directly targeting and activating BAX. This guide details the molecular mechanism of this compound, its efficacy in preclinical models, and the experimental methodologies used to characterize its function.

Mechanism of Action of this compound

This compound functions as a direct agonist of the BAX protein. Its mechanism can be summarized in the following key steps:

-

Binding to the BAX Trigger Site: this compound specifically binds to a pocket at the N-terminus of the inactive, cytosolic BAX monomer.[1]

-

Conformational Change: This binding event induces a significant conformational change in the BAX protein. This includes the exposure of the BH3 domain and the translocation of the C-terminal transmembrane domain.[1]

-

Mitochondrial Translocation and Insertion: The activated BAX monomer translocates from the cytosol to the outer mitochondrial membrane, where it inserts itself.[1]

-

Oligomerization and Pore Formation: Once at the mitochondria, activated BAX molecules oligomerize to form pores in the outer mitochondrial membrane.[1]

-

Apoptosome Formation and Caspase Activation: The pores formed by BAX oligomers lead to Mitochondrial Outer Membrane Permeabilization (MOMP), allowing the release of cytochrome c and other pro-apoptotic factors into the cytosol. This initiates the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to programmed cell death.[1]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

References

The Emergence of BTSA1: A Direct Activator of the BAX Trigger Site for Apoptosis Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The evasion of apoptosis is a hallmark of cancer, making the targeted induction of programmed cell death a pivotal strategy in oncology research. The BCL-2 family of proteins, central regulators of the intrinsic apoptotic pathway, present attractive therapeutic targets. Among these, the pro-apoptotic protein BAX stands out as a key executioner of mitochondrial outer membrane permeabilization (MOMP). While most cancer cells retain functional BAX, it often remains in an inactive state. This guide provides a comprehensive technical overview of BTSA1 (BAX Trigger Site Activator 1), a small molecule designed to directly activate BAX at its N-terminal trigger site, thereby initiating apoptosis. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Mechanism of Action: Direct Allosteric Activation of BAX

This compound represents a significant advancement in the field of apoptosis research by being a potent, high-affinity, and orally bioavailable small molecule that directly activates BAX.[1][2] Unlike other strategies that focus on inhibiting anti-apoptotic BCL-2 proteins, this compound targets the BAX protein itself.

This compound binds with high specificity to a pocket on the N-terminal "trigger site" of the inactive, cytosolic BAX monomer.[3][4] This binding event induces a series of conformational changes that mimic the natural activation process initiated by BH3-only proteins. The key molecular events are:

-

Exposure of the BH3 domain: this compound binding promotes the exposure of the otherwise buried BAX BH3 domain.

-

Conformational Shift: This initial change leads to further significant structural rearrangements, including the exposure of the α1-α2 loop and the mobilization of the α9 helix.

-

Mitochondrial Translocation and Insertion: The activated BAX monomer then translocates to the outer mitochondrial membrane, where it inserts itself.

-

Oligomerization and Pore Formation: Once embedded in the membrane, activated BAX monomers oligomerize, forming pores that lead to MOMP.

-

Apoptosome Formation and Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c and other pro-apoptotic factors into the cytosol. This triggers the assembly of the apoptosome and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

This direct activation of BAX by this compound provides a powerful mechanism to bypass the resistance conferred by the overexpression of anti-apoptotic BCL-2 proteins, a common feature in many cancers.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Parameter | Value | Assay | Reference |

| IC50 | 250 nM | Competitive Fluorescence Polarization | [1][2] |

| EC50 | 144 nM | BAX Activation Assay | [1][2] |

Table 1: In Vitro Binding and Activation of this compound

| Cell Line | Treatment | Effect | Reference |

| Human AML Cell Lines | 5 µM this compound for 6-24 hours | Reduced cell viability | [1] |

| NB4 | 2.5-10 µM this compound for 6 hours | Induced BAX translocation and cytochrome c release | [1] |

| OCI-AML3 | 0.15625-10 µM this compound for 4-24 hours | Dose-dependent activation of caspase-3/7 | [1] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Animal Model | Treatment Regimen | Outcome | Reference |

| NOD-SCID IL2Rγ null (NSG) mice with human AML xenografts | 10 mg/kg this compound via intraperitoneal injection every two days | Significant increase in survival and suppression of leukemia growth | [1] |

Table 3: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Competitive Fluorescence Polarization Assay for BAX Binding

This assay is used to determine the binding affinity (IC50) of compounds to the BAX trigger site.

Materials:

-

Recombinant human BAX protein

-

Fluorescently labeled BIM BH3 peptide (probe)

-

Assay buffer (e.g., PBS)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of recombinant BAX protein and the fluorescently labeled BIM BH3 peptide in the assay buffer. The concentrations should be optimized to ensure a stable and measurable polarization signal.

-

Serially dilute the test compound (this compound) in the assay buffer.

-

Add the diluted compound to the wells of the 384-well plate.

-

Add the BAX/probe mixture to the wells containing the compound.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The IC50 value is calculated by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cells.

Materials:

-

AML cell lines (e.g., OCI-AML3, NB4)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

96-well white plates

-

Luminometer

Protocol:

-

Seed the AML cells in a 96-well white plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caspase-3/7 Activation Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

AML cell lines

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

96-well white plates

-

Luminometer

Protocol:

-

Seed and treat the cells with this compound as described in the cell viability assay protocol.

-

At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

BAX Translocation and Cytochrome c Release (Western Blotting)

This experiment confirms the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.

Materials:

-

AML cell lines

-

This compound

-

Mitochondria/Cytosol Fractionation Kit

-

Primary antibodies against BAX, cytochrome c, a mitochondrial marker (e.g., VDAC), and a cytosolic marker (e.g., Actin)

-

Secondary antibodies

-

Western blotting reagents and equipment

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform subcellular fractionation using a mitochondria/cytosol fractionation kit to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and Western blotting with the fractionated lysates.

-

Probe the blots with the primary antibodies followed by the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. An increase in BAX in the mitochondrial fraction and cytochrome c in the cytosolic fraction indicates apoptosis induction.

Experimental and Logical Workflows

Workflow for Screening and Characterization of BAX Activators

Caption: Workflow for the discovery and development of BAX activators.

Conclusion

This compound has emerged as a promising therapeutic agent that directly activates the pro-apoptotic protein BAX. Its unique mechanism of action, potent in vitro and in vivo activity, and oral bioavailability make it a compelling candidate for further development, particularly for hematological malignancies like AML. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to investigate this compound and other novel BAX activators, with the ultimate goal of translating these findings into effective cancer therapies.

References

- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of BTSA1: A Direct BAX Activator

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of BTSA1 (BAX Trigger Site Activator 1), a first-in-class small molecule that directly activates the pro-apoptotic protein BAX. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of apoptosis for therapeutic purposes, particularly in the context of oncology.

Introduction: Targeting the Intrinsic Apoptosis Pathway

Cancer cells frequently evade programmed cell death (apoptosis) by overexpressing anti-apoptotic proteins of the BCL-2 family, such as BCL-2, BCL-XL, and MCL-1.[1] These proteins sequester and inhibit the effector proteins BAX and BAK, which are the essential gateways to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] While BH3 mimetic drugs like Venetoclax have shown clinical success by inhibiting anti-apoptotic proteins, resistance can emerge, often mediated by the upregulation of other anti-apoptotic family members not targeted by the specific inhibitor.[2][3]

An alternative and compelling therapeutic strategy is the direct activation of pro-apoptotic proteins to bypass this upstream resistance. The discovery of this compound represents a significant milestone in this approach. This compound is a pharmacologically optimized small molecule designed to directly bind to and activate BAX, thereby initiating the apoptotic cascade independently of the expression levels of various anti-apoptotic BCL-2 proteins.[1][2][4] This guide details the key data and methodologies that have defined our understanding of this compound.

Mechanism of Action of this compound

This compound's mechanism centers on its specific interaction with the pro-apoptotic protein BAX. In healthy cells, BAX exists primarily in an inactive, cytosolic monomeric state.[1][2] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, allowing it to translocate to the outer mitochondrial membrane, oligomerize, and form pores, leading to the release of cytochrome c and the activation of the caspase cascade.

This compound was engineered to mimic the action of natural BH3-only activator proteins.[2] It binds with high affinity and specificity to a "trigger site" located at the N-terminus of the BAX protein.[1][2][5] This binding event induces the critical conformational change that transforms the inactive, soluble BAX into its active, membrane-competent form.[2][5] This activation leads to BAX's translocation to the mitochondria, its oligomerization, and the subsequent permeabilization of the outer mitochondrial membrane, committing the cell to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported during the characterization of this compound.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (IC₅₀) | 250 nM | Competitive Fluorescence Polarization | Measures the concentration of this compound required to displace 50% of a fluorescently labeled probe from the BAX trigger site.[5][6] |

| Cellular Activity (EC₅₀) | 144 nM | Not Specified | Represents the concentration required to elicit a half-maximal biological response in a cellular context.[5][6] |

| Biotinylated this compound Binding (IC₅₀) | 2 µM | Competitive Fluorescence Polarization | The addition of a biotin label for pulldown experiments resulted in a tenfold reduction in binding affinity to recombinant BAX.[1] |

Table 2: In Vitro Anti-Leukemic Activity of this compound

| Cell Line Type | IC₅₀ Range (24h) | Assay Type | Notes |

| Human Acute Myeloid Leukemia (AML) Cell Lines | 1 - 4 µM | Cell Viability (MTS/MTT) | This compound demonstrated dose-dependent reduction in viability across a panel of human AML cell lines.[1] |

| Primary AML Blasts | Dose-dependent Apoptosis | Annexin V Staining | This compound induced apoptosis in primary patient-derived AML cells.[2] |

| Healthy Hematopoietic Cells | No significant effect | Annexin V Staining | This compound spared healthy hematopoietic stem and progenitor cells, indicating a therapeutic window.[2] |

Table 3: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value | Route of Administration |

| Plasma Half-life (T₁/₂) | 15 hours | Not specified |

| Oral Bioavailability (%F) | 51% | Oral |

Experimental Protocols

The following sections detail representative methodologies for the key experiments used in the characterization of this compound. These are based on standard laboratory practices and the information available from published research.

Fluorescence Polarization (FP) Competition Binding Assay

This assay was used to determine the binding affinity of this compound to its target, BAX.

-

Reagents:

-

Purified, recombinant, tagless human BAX protein.

-

Fluorescently labeled probe peptide known to bind the BAX trigger site (e.g., FAM-labeled BIM BH3 peptide).

-

This compound compound stock solution in 100% DMSO.

-

Assay Buffer (e.g., PBS, 0.01% Triton X-100).

-

-

Procedure:

-

Prepare a reaction mixture containing a fixed concentration of recombinant BAX protein and the fluorescent probe in assay buffer. The concentration of BAX is titrated to ensure about 50-80% of the probe is bound.

-

Dispense the BAX/probe mixture into wells of a black, low-volume 384-well microplate.

-

Add serial dilutions of this compound (or DMSO vehicle control) to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The millipolarization (mP) values are plotted against the logarithm of the this compound concentration.

-

The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the fluorescent probe binding.

-

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Reagents:

-

AML cell lines (e.g., NB4, OCI-AML3).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

-

-

Procedure:

-

Seed AML cells into a 96-well clear-bottom plate at a density of 0.5-1.0 x 10⁵ cells/mL (100 µL/well) and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells by adding the this compound dilutions. Include wells with DMSO vehicle as a negative control.

-

Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

BAX Translocation and Cytochrome c Release Assay

This experiment uses cell fractionation and Western blotting to visualize the movement of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.

-

Reagents:

-

AML cell line (e.g., NB4).

-

This compound and DMSO vehicle.

-

Cell fractionation buffer kit (containing digitonin or similar permeabilizing agent).

-

Primary antibodies: anti-BAX, anti-cytochrome c, anti-VDAC (mitochondrial marker), anti-Actin (cytosolic marker).

-

HRP-conjugated secondary antibodies.

-

ECL Western blotting substrate.

-

-

Procedure:

-

Treat AML cells with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 6 hours).

-

Harvest the cells and wash with cold PBS.

-

Perform subcellular fractionation according to the kit manufacturer's protocol to separate the cytosolic fraction from the heavy membrane fraction (containing mitochondria).

-

Determine the protein concentration of each fraction using a BCA assay.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Analyze the resulting bands. An increase in BAX signal in the mitochondrial fraction and a corresponding increase of cytochrome c in the cytosolic fraction in this compound-treated samples (compared to controls) indicates BAX activation. VDAC and Actin serve as loading and fractionation controls.

-

In Vivo AML Xenograft Efficacy Study

This protocol outlines a representative animal study to evaluate the anti-tumor activity of this compound in vivo.

-

Model:

-

Immunocompromised mice (e.g., NOD/SCID gamma - NSG).

-

Human AML cell line (e.g., MOLM13) engineered to express luciferase for bioluminescence imaging.

-

-

Procedure:

-

Inject mice intravenously with luciferase-tagged AML cells.

-

Monitor leukemia engraftment by weekly bioluminescence imaging (BLI).

-

Once the leukemic burden is established (detectable BLI signal), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10-15 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) according to a predetermined schedule (e.g., daily for 30 days).

-

Monitor animal health and body weight regularly.

-

Track tumor progression via BLI throughout the study.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen, liver) for further analysis (e.g., flow cytometry for human CD45+ cells, histology).

-

-

Data Analysis:

-

Compare the BLI signal intensity between treated and control groups over time.

-

Analyze Kaplan-Meier survival curves to determine if this compound treatment increases host survival.

-

Compare the percentage of leukemic cells in tissues at the end of the study.

-

Visualizations: Pathways and Workflows

This compound Signaling Pathway

Caption: The signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound has been robustly characterized as a potent and specific direct activator of BAX. By binding to the BAX trigger site, it initiates the downstream apoptotic cascade, showing significant efficacy against acute myeloid leukemia cells both in vitro and in vivo while sparing healthy cells.[2] Its favorable pharmacokinetic profile, including oral bioavailability, further underscores its potential as a therapeutic agent.[2] The discovery of this compound provides compelling preclinical proof-of-concept for direct BAX activation as a novel and effective therapeutic strategy in oncology, capable of overcoming common resistance mechanisms to upstream BCL-2 inhibitors.

References

- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

BTSA1: A Selective BAX Activator for Targeted Apoptosis Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the effector protein BAX playing a pivotal role in executing programmed cell death. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies. BAX Trigger Site Activator 1 (BTSA1) has emerged as a promising small molecule that directly binds to and activates BAX, thereby triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the specificity of this compound for BAX over other proteins, detailing the quantitative binding data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the apoptotic machinery.

Introduction

The intrinsic apoptosis pathway is tightly controlled by the interplay between pro-apoptotic and anti-apoptotic members of the BCL-2 protein family. BAX, a pro-apoptotic member, typically resides in an inactive, monomeric state in the cytosol. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent pore formation. This permeabilizes the membrane, releasing cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and cell death.

In many cancer cells, this process is inhibited by the overexpression of anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-XL, MCL-1), which sequester pro-apoptotic proteins, including BAX activators. This compound represents a novel therapeutic strategy by directly targeting and activating BAX, bypassing the upstream inhibitory mechanisms. This guide focuses on the high specificity of this compound for BAX, a critical attribute for its therapeutic potential.

This compound Specificity for BAX

This compound was identified as a pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site of BAX, often referred to as the "trigger site".[1][2][3] This interaction induces a conformational change in BAX, initiating the cascade of events leading to apoptosis.[1][2][4]

Quantitative Binding Data

The potency and selectivity of this compound have been quantified through various biophysical and biochemical assays. While a comprehensive screen of this compound against a wide panel of proteins is not publicly available, studies have demonstrated its high selectivity for BAX over other structurally related BCL-2 family members.

| Target Protein | Assay Type | Metric | Value | Reference |

| BAX | BAX Activation | IC50 | 250 nM | [5][6] |

| BAX | BAX Activation | EC50 | 144 nM | [5][6] |

| BCL-XL | Competitive Binding Assay | Activity | No competition at 50 µM | [1] |

| MCL-1 | Competitive Binding Assay | Activity | No competition at 50 µM | [1] |

| BFL-1/A1 | Competitive Binding Assay | Activity | No competition at 50 µM | [1] |

Table 1: Quantitative analysis of this compound activity and specificity. The table summarizes the reported potency of this compound in activating BAX and its lack of binding to key anti-apoptotic BCL-2 family proteins.

The data clearly indicates that this compound is a potent activator of BAX in the nanomolar range. Importantly, even at a high concentration of 50 µM, this compound did not compete with a known ligand for binding to the anti-apoptotic proteins BCL-XL, MCL-1, and BFL-1/A1, highlighting its remarkable specificity.[1]

Signaling Pathway of this compound-Mediated BAX Activation

This compound's mechanism of action involves direct physical interaction with BAX, leading to a series of conformational changes that are requisite for its pro-apoptotic function.

Caption: this compound-induced BAX activation pathway.

The process begins with this compound binding to the trigger site of inactive, cytosolic BAX.[1][4] This binding event induces a conformational change, exposing the BH3 domain of BAX. The activated BAX monomer then translocates to the outer mitochondrial membrane, where it oligomerizes to form pores.[4] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade and culminates in apoptosis.

Experimental Protocols

The specificity of this compound for BAX has been determined using a variety of experimental techniques. Below are detailed methodologies for key experiments.

Competitive Fluorescence Polarization Binding Assay

This assay is used to assess the ability of a test compound (this compound) to compete with a fluorescently labeled probe for binding to a target protein.

Objective: To determine if this compound binds to anti-apoptotic BCL-2 proteins (BCL-XL, MCL-1, BFL-1/A1).

Materials:

-

Recombinant human BCL-XL, MCL-1, and BFL-1/A1 proteins.

-

Fluorescein-labeled BIM SAHBA2 (FITC-BIM SAHBA2) as the fluorescent probe.

-

This compound compound.

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare a solution of the target anti-apoptotic protein and the FITC-BIM SAHBA2 probe in the assay buffer. The concentration of the protein should be in the low nanomolar range, and the probe concentration should be optimized for a stable fluorescence polarization signal.

-

Add the protein-probe mixture to the wells of the 384-well plate.

-

Add increasing concentrations of this compound (or a known binder as a positive control) to the wells. Include a control with no competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

-

A decrease in fluorescence polarization indicates displacement of the FITC-BIM SAHBA2 probe by the competitor.

Data Analysis: The results are typically plotted as fluorescence polarization values versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

Caption: Workflow for the competitive fluorescence polarization assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can be used to map the binding site of this compound on BAX and to confirm the induction of conformational changes.

Objective: To identify the residues on BAX that are involved in the interaction with this compound.

Materials:

-

¹⁵N-labeled recombinant human BAX protein.

-

This compound compound.

-

NMR buffer (e.g., phosphate buffer in D₂O).

-

NMR spectrometer.

Procedure:

-

Dissolve the ¹⁵N-labeled BAX protein in the NMR buffer.

-

Acquire a ¹H-¹⁵N HSQC spectrum of the apo-BAX (without this compound). Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Titrate increasing amounts of this compound into the BAX sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

Monitor the chemical shift perturbations (changes in the position of the peaks) in the spectra upon addition of this compound.

Data Analysis: Residues that show significant chemical shift perturbations are likely to be in or near the binding site of this compound. By mapping these residues onto the three-dimensional structure of BAX, the binding interface can be identified.

Off-Target Profile and Selectivity

A critical aspect of drug development is to ensure that a compound has minimal off-target effects. While the available data strongly suggests that this compound is highly selective for BAX over other BCL-2 family members, a comprehensive, proteome-wide off-target profiling of this compound has not been detailed in the reviewed literature. Such studies are crucial to de-risk a compound for further clinical development.

Common methodologies for off-target profiling include:

-

Affinity Chromatography-Mass Spectrometry: Immobilized this compound is used to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Binding of a compound can either stabilize or destabilize its target protein, leading to a shift in its melting temperature.

-

Kinase Panel Screening: A broad panel of kinases is screened to rule out off-target inhibition, as many small molecules can have unintended effects on kinases.

Further studies employing these techniques would provide a more complete picture of the selectivity profile of this compound.

Conclusion

This compound is a potent and highly selective direct activator of the pro-apoptotic protein BAX. Its ability to specifically bind to the N-terminal trigger site of BAX and induce its activation, while avoiding interactions with anti-apoptotic BCL-2 family members, makes it a promising candidate for cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in targeting the core apoptotic machinery. Future work should focus on comprehensive off-target profiling to further validate the selectivity of this compound and support its progression towards clinical applications.

References

- 1. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of BTSA1: A Targeted Approach to BAX-Mediated Apoptosis

For Immediate Release

In the landscape of cancer therapeutics, the quest for molecules that can selectively induce apoptosis in malignant cells remains a paramount objective. A significant breakthrough in this area is the discovery and characterization of BTSA1, a potent and orally active small molecule activator of the BCL-2 family protein BAX. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₁H₁₄N₆OS₂, is a novel heterocyclic compound.[1] Its structure features a central pyrazolone ring substituted with a phenyl group, a thiazolhydrazone moiety, and a phenylthiazole group. This unique arrangement is crucial for its high-affinity binding to the BAX protein.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄N₆OS₂ | [1] |

| Molecular Weight | 430.51 g/mol | [1] |

| CAS Number | 314761-14-3 | [1] |

| SMILES | Cc1nnc(C2=CSC(=N2)c2ccccc2)n1-c1ccccc1 | |

| Predicted Boiling Point | 625.2±48.0 °C | [1] |

| Predicted Density | 1.49±0.1 g/cm³ | [1] |

Mechanism of Action: Direct Activation of BAX

This compound exerts its pro-apoptotic effects through a direct and specific interaction with the BAX protein, a key mediator of the intrinsic apoptotic pathway.[3][4] Unlike conventional chemotherapeutics that indirectly trigger apoptosis, this compound functions as a direct BAX activator.

The mechanism unfolds as follows:

-

Binding to the N-terminal Activation Site: this compound binds with high affinity to a specific "trigger site" on the N-terminal of the BAX protein.[3][4]

-

Conformational Change: This binding event induces a significant conformational change in the BAX protein.[3][4]

-

Mitochondrial Translocation and Oligomerization: The activated BAX then translocates to the outer mitochondrial membrane, where it oligomerizes, forming pores.[3]

-

Apoptosis Induction: The formation of these pores leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[3] This initiates a caspase cascade, culminating in programmed cell death.

Biological and Pharmacological Properties

Extensive preclinical studies have demonstrated the potent anti-cancer activity of this compound, particularly in hematological malignancies such as acute myeloid leukemia (AML).[2][3][4]

In Vitro Activity

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (Binding) | 250 nM | - | [5] |

| EC₅₀ (Binding) | 144 nM | - | [5] |

| IC₅₀ (Viability) | 1–4 μM | Human AML cell lines | [3] |

This compound has been shown to reduce the viability of various AML cell lines in a dose-dependent manner.[3] Furthermore, it induces apoptosis in primary AML patient samples while sparing healthy hematopoietic cells.[2][3]

In Vivo Activity and Pharmacokinetics

In mouse xenograft models of human AML, this compound has demonstrated significant anti-leukemic activity, leading to increased survival without notable toxicity.[2][3][4]

| Parameter | Value | Species | Reference |

| Half-life (T₁/₂) | 15 hours | Mouse | [2] |

| Oral Bioavailability (%F) | 51% | Mouse | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

While the seminal paper by Reyna et al. refers to a supplementary method (Method S1) for the detailed synthesis, a general two-step synthetic protocol can be inferred.[2] The synthesis involves the condensation of a substituted pyrazolone with a thiazolhydrazone derivative.

General Protocol:

-

Synthesis of the Pyrazolone Intermediate: React a β-ketoester with a substituted hydrazine in a suitable solvent (e.g., ethanol) under reflux to form the pyrazolone ring.

-

Synthesis of the Thiazolhydrazone Intermediate: React a thiosemicarbazide with an α-haloketone to form the thiazolhydrazone.

-

Final Condensation: Condense the pyrazolone intermediate with the thiazolhydrazone intermediate in the presence of a catalyst (e.g., an acid or base) in a suitable solvent to yield this compound.

-

Purification: Purify the crude product using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML3, NB4)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of measuring luminescence

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Caspase-3/7 Activation Assay

Objective: To quantify the activation of executioner caspases in response to this compound treatment.

Materials:

-

AML cell lines

-

Complete medium

-

This compound stock solution

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate as described for the cell viability assay.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Equilibrate the plate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle control.

Western Blot for BAX Translocation and Cytochrome c Release

Objective: To visualize the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.

Materials:

-

AML cell lines

-

Complete medium

-

This compound stock solution

-

Cell lysis buffer (for cytosolic and mitochondrial fractionation)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibodies: anti-BAX, anti-cytochrome c, anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Future Directions

The discovery of this compound represents a significant advancement in the field of apoptosis research and cancer therapy. Its unique mechanism of direct BAX activation offers a promising new strategy to overcome apoptosis resistance in cancer cells.[2][4] Further research is warranted to explore the full therapeutic potential of this compound and its analogs in a broader range of malignancies and other diseases characterized by deficient apoptosis. Optimization of its pharmacological properties and further elucidation of the structural basis for its interaction with BAX will be crucial for the development of next-generation BAX activators.

References

BTSA1: A Novel BAX Activator for Targeted Therapy in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a poor prognosis, underscoring the urgent need for novel therapeutic strategies. A promising avenue of research involves the direct activation of the pro-apoptotic protein BAX, a key mediator of intrinsic apoptosis. This whitepaper provides a comprehensive technical overview of BTSA1, a first-in-class, small-molecule BAX activator, as a potential therapeutic agent for AML. We delve into its mechanism of action, preclinical efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

Evasion of apoptosis is a hallmark of cancer, including Acute Myeloid Leukemia (AML). The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. In many cancers, including AML, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1. These proteins sequester pro-apoptotic effectors such as BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

While BCL-2 inhibitors like venetoclax have shown clinical efficacy in AML, resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1, remains a significant challenge. A novel therapeutic strategy aims to bypass this resistance by directly activating the pro-apoptotic effector protein BAX. This compound (BAX Trigger Site Activator 1) is a pharmacologically optimized small molecule that has been identified as a direct activator of BAX, demonstrating potent and selective pro-apoptotic activity in AML preclinical models.[1][2][3]

This technical guide summarizes the current knowledge on this compound, focusing on its mechanism of action, preclinical data in AML, and detailed experimental methodologies to aid researchers in this field.

Mechanism of Action of this compound

This compound acts as a direct agonist of the BAX protein. Its mechanism of action can be summarized in the following key steps:

-

Binding to the BAX Trigger Site: this compound binds with high affinity and specificity to a hydrophobic groove on the N-terminus of the inactive, cytosolic BAX monomer.[1][4] This site is distinct from the BH3-binding groove where anti-apoptotic BCL-2 proteins interact with BAX.

-

Conformational Change: The binding of this compound induces a conformational change in BAX, exposing its BH3 domain.[3][4] This conformational shift is a critical activation step.

-

BAX Translocation and Oligomerization: Activated BAX monomers translocate from the cytosol to the mitochondrial outer membrane. At the membrane, they oligomerize to form pores.[3][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX oligomers create pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO into the cytoplasm.[3]

-

Caspase Activation and Apoptosis: The release of these factors initiates the caspase cascade, leading to the execution of the apoptotic program and cell death.[5]

The sensitivity of AML cells to this compound is correlated with the expression levels of BAX and its cytosolic conformation.[1][2][3]

dot

Caption: this compound binds to inactive BAX, inducing a conformational change that leads to its activation, mitochondrial translocation, oligomerization, and ultimately, apoptosis.

Preclinical Efficacy of this compound in AML

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxic activity against a panel of human AML cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability are in the low micromolar range.[2]

| AML Cell Line | IC50 (µM) after 24h Treatment |

| OCI-AML3 | ~1-4 |

| MOLM-13 | ~1-4 |

| NB4 | ~1-4 |

| MV4-11 | ~1-4 |

| KG-1 | ~1-4 |

| Table 1: In vitro activity of this compound against various AML cell lines. Data compiled from Reyna et al., 2017.[2] |

Furthermore, this compound induces robust, dose-dependent apoptosis in primary AML blast cells from patients, while sparing healthy hematopoietic stem and progenitor cells.[2] This selectivity is a critical attribute for a potential therapeutic agent.

| Cell Type | Apoptosis (% Annexin V positive cells) |

| Primary AML Blasts | Dose-dependent increase |

| Healthy Hematopoietic Stem/Progenitors | No significant increase |

| Table 2: Selective induction of apoptosis by this compound in primary AML cells versus healthy hematopoietic cells. Based on data from Reyna et al., 2017.[2] |

In Vivo Efficacy

The anti-leukemic activity of this compound has been evaluated in human AML xenograft models. Oral administration of this compound significantly suppressed the growth of AML xenografts and increased the survival of tumor-bearing mice without observable toxicity.[1][2]

| Xenograft Model | Treatment | Outcome |

| MOLM-13 | This compound (10 mg/kg, oral, daily) | Significant tumor growth suppression, increased host survival |

| OCI-AML2 | This compound (10 mg/kg, oral, daily) | Significant tumor growth suppression, increased host survival |

| Table 3: In vivo efficacy of this compound in AML xenograft models. Based on data from Reyna et al., 2017.[2] |

Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability and a half-life that supports in vivo efficacy.[2]

Combination Therapy

This compound has shown synergistic activity when combined with the BCL-2 inhibitor venetoclax in AML cell lines.[2] This combination has the potential to overcome resistance to venetoclax by providing a direct mechanism to activate BAX.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of AML cells.

Materials:

-

AML cell lines (e.g., OCI-AML3, MOLM-13)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

dot

Caption: Workflow for assessing AML cell viability after this compound treatment using the MTS assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

AML cell lines or primary AML cells

-

Complete medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells at a density of 5 x 10^5 cells/well in a 6-well plate.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

dot

Caption: Workflow for the detection of apoptosis in this compound-treated AML cells using Annexin V and Propidium Iodide staining.

In Vivo AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of AML.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

AML cell line (e.g., MOLM-13, OCI-AML2)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

-

Subcutaneously inject 5-10 x 10^6 AML cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Monitor mice for any signs of toxicity.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

For survival studies, monitor mice until they meet the criteria for euthanasia.

Clinical Development and Future Directions

Currently, there are no registered clinical trials for this compound. The promising preclinical data strongly support its further development as a potential therapeutic for AML. Future research should focus on:

-

Lead Optimization: Further optimization of the chemical structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.

-

Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to this compound therapy. BAX expression levels are a promising candidate.

-

Combination Strategies: Further investigation of combination therapies, particularly with other targeted agents like BCL-2 or MCL-1 inhibitors, to enhance efficacy and overcome resistance.

-

IND-Enabling Studies: Conducting the necessary toxicology and safety studies to support an Investigational New Drug (IND) application for clinical trials.

Conclusion

This compound represents a novel and promising therapeutic strategy for AML by directly activating the pro-apoptotic protein BAX. Its potent in vitro and in vivo efficacy, coupled with its selectivity for cancer cells, highlights its potential as a standalone or combination therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other direct BAX activators, with the ultimate goal of translating this innovative approach into clinical practice for the benefit of AML patients.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BTSA1 Treatment of Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the BAX Trigger Site Activator 1 (BTSA1) and its application in inducing apoptosis in Acute Myloid Leukemia (AML) cell lines. The included protocols are intended to guide researchers in replicating and building upon the key findings related to this compound's mechanism of action and efficacy.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of many cancers, including AML, is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process. Within this family, the BAX protein plays a pivotal role in initiating apoptosis. In healthy cells, BAX is typically in a quiescent state in the cytosol. Upon receiving a death signal, it translocates to the mitochondria, where it oligomerizes and permeabilizes the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in cell death.[1][2][3]

Cancer cells often develop resistance to apoptosis by overexpressing anti-apoptotic BCL-2 proteins, which sequester BAX and prevent its activation. This compound is a small molecule that has been identified as a direct activator of BAX.[1][2][4] It binds to an N-terminal activation site on BAX, inducing a conformational change that leads to its activation and translocation to the mitochondria, thereby bypassing the inhibitory effects of anti-apoptotic BCL-2 proteins and triggering apoptosis.[1][4] Studies have shown that this compound effectively induces apoptosis in AML cell lines and patient samples while showing minimal toxicity to healthy hematopoietic cells.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human AML Cell Lines

| Cell Line | Key Features | IC50 (µM) after 24h treatment |

| MOLM-13 | p53 wild-type | ~1.5 |

| MV4-11 | p53 wild-type | ~2.0 |

| OCI-AML2 | p53 mutant | ~3.0 |

| OCI-AML3 | p53 wild-type | ~2.5 |

| U937 | p53 mutant | ~4.0 |

Data synthesized from information suggesting IC50 values range between 1–4 µM in various AML cell lines.[1]

Table 2: Time-Dependent Effect of this compound on AML Cell Viability

| Cell Line | Treatment | % Viability (6h) | % Viability (12h) | % Viability (24h) |

| MOLM-13 | 5 µM this compound | Significant Decrease | Further Decrease | Substantial Cell Death |

| MV4-11 | 5 µM this compound | Significant Decrease | Further Decrease | Substantial Cell Death |

This table represents the observed trend of substantial cell death within 6 hours of treatment with 5 µM this compound.[1]

Table 3: this compound-Induced Apoptosis and Caspase Activation

| Cell Line | Treatment | Key Apoptotic Events (within 4-24h) |

| MOLM-13 | Dose-dependent this compound | BAX mitochondrial translocation, Cytochrome c release, Caspase-3/7 activation |

| MV4-11 | Dose-dependent this compound | BAX mitochondrial translocation, Cytochrome c release, Caspase-3/7 activation |

| OCI-AML2 | Dose-dependent this compound | BAX mitochondrial translocation, Cytochrome c release, Caspase-3/7 activation |

| OCI-AML3 | Dose-dependent this compound | BAX mitochondrial translocation, Cytochrome c release, Caspase-3/7 activation |

| U937 | Dose-dependent this compound | BAX mitochondrial translocation, Cytochrome c release, Caspase-3/7 activation |

This compound induces rapid (within 4 hours) and robust BAX-mediated apoptosis, with maximal caspase-3/7 activation detected at 4 hours.[1]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML2, OCI-AML3, U937)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.

Materials:

-

AML cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Materials:

-

AML cell lines

-

Complete culture medium

-

This compound stock solution

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed AML cells in a white-walled 96-well plate and treat with this compound or vehicle control as described for the viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualizations

Caption: this compound signaling pathway in AML cells.

Caption: General experimental workflow for evaluating this compound.

References

- 1. Caspase-Glo 3/7 activity assay [bio-protocol.org]

- 2. 4.11. Colocalization Analysis Using Bax Translocation Assay [bio-protocol.org]

- 3. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOXA/PBX3 knockdown impairs growth and sensitizes cytogenetically normal acute myeloid leukemia cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Xenograft Models Using BTSA1

Audience: Researchers, scientists, and drug development professionals.

Introduction

BTSA1 is a potent, high-affinity, and orally active small molecule activator of the BCL-2-associated X protein (BAX).[1] BAX is a crucial pro-apoptotic protein that plays a central role in the intrinsic pathway of apoptosis.[1] In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic BCL-2 family proteins, which sequester BAX and prevent it from initiating programmed cell death. This compound directly binds to the N-terminal activation site of BAX, inducing a conformational change that leads to its activation, mitochondrial translocation, and subsequent initiation of apoptosis.[2][3] This mechanism of action makes this compound a promising therapeutic agent for cancers that are resistant to conventional therapies due to defects in apoptosis signaling.

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft models of acute myeloid leukemia (AML), summarizing the available data and providing detailed experimental protocols to aid researchers in designing and executing their own studies.

Data Presentation